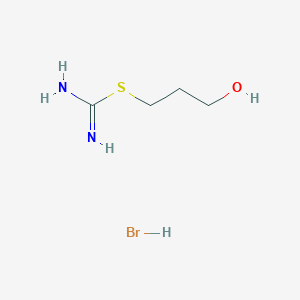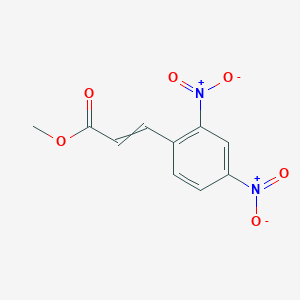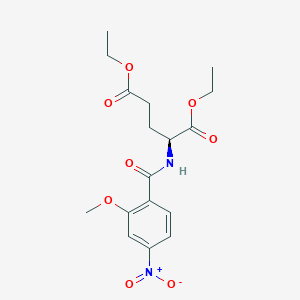![molecular formula C8H12O4 B13734605 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate CAS No. 162119-35-9](/img/structure/B13734605.png)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a hexahydrofurofuran ring system, which is a fused bicyclic ether, and an acetate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a photochemical reaction to induce the formation of the bicyclic structure. The starting materials are often readily available and the reaction conditions are optimized to achieve high yield and enantiomeric selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan: This compound shares a similar bicyclic structure but lacks the acetate group.
(3R,3aS,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate: Another related compound with a different functional group.
Uniqueness
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate is unique due to its specific functional group and stereochemistry, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its significance.
Propiedades
Número CAS |
162119-35-9 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate |
InChI |
InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m0/s1 |
Clave InChI |
RCXLRBOCGWECNI-BIIVOSGPSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CO[C@@H]2[C@H]1CCO2 |
SMILES canónico |
CC(=O)OC1COC2C1CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)

![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)



![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)





